molecular formula C15H22ClNO2 B1411813 Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride CAS No. 25979-24-2

Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride

Cat. No.: B1411813
CAS No.: 25979-24-2
M. Wt: 283.79 g/mol
InChI Key: WGSQNBOUUWMBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C15H22ClNO2 and a molecular weight of 283.79 g/mol. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Reduction of Ethyl 2-benzylpiperidine-2-carboxylate: This involves the reduction of the carboxylate group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

  • Hydrochloride Formation: The hydrochloride salt is formed by treating the free base with hydrochloric acid (HCl) in an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the following steps:

  • Piperidine Derivative Synthesis: The piperidine ring is synthesized using starting materials such as benzyl chloride and ethyl acetoacetate.

  • Purification and Isolation: The synthesized compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form piperidine-2-carboxylic acid derivatives.

  • Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and borane (BH3) are used.

  • Substitution: Nucleophiles such as halides or amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Piperidine-2-carboxylic acid derivatives.

  • Reduction Products: Piperidine-2-ol derivatives.

  • Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound is used in biological studies to investigate the effects of piperidine derivatives on biological systems.

  • Medicine: It is used in medicinal chemistry for the development of pharmaceuticals, particularly in the design of drugs targeting central nervous system disorders.

  • Industry: The compound is utilized in the chemical industry for the synthesis of various intermediates and final products.

Mechanism of Action

The mechanism by which Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, influencing biological processes. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride is compared with other similar compounds, highlighting its uniqueness:

  • Similar Compounds: Piperidine derivatives, benzylpiperidine derivatives, and other carboxylate hydrochloride salts.

  • Uniqueness: The presence of the benzyl group and the carboxylate hydrochloride moiety distinguishes this compound from others, providing unique chemical and biological properties.

Properties

IUPAC Name

ethyl 2-benzylpiperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-2-18-14(17)15(10-6-7-11-16-15)12-13-8-4-3-5-9-13;/h3-5,8-9,16H,2,6-7,10-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSQNBOUUWMBNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCN1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride
Reactant of Route 3
Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride
Reactant of Route 4
Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride
Reactant of Route 5
Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride
Reactant of Route 6
Ethyl 2-benzylpiperidine-2-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.